Die Hu,
Bo-Chun Hu,
Zheng Wen,
Dong Zhang,
You-Yi Liu,
Jia Zang,
Min-Chen Wu
PMID: 33316339
DOI:
10.1016/j.ijbiomac.2020.12.074
Abstract
Only a few known epoxide hydrolases (EHs) displayed activity towards o-nitrostyrene oxide (4a), presumably owing to the large steric hindrance caused by o-nitro substituent. Therefore, excavating EHs with high activity and enantio- and/or regio-selectivity towards racemic (rac-) 4a is essential but challenging. Here, AuEH2 from Aspergillus usamii was expressed in E. coli BL21(DE3). E. coli/Aueh2, an E. coli transformant expressing AuEH2, possessed EH activities of 16.2-184 U/g wet cell towards rac-styrene oxide (1a) and its derivatives (2a-13a), and the largest enantiomeric ratio of 96 towards rac-4a. The regioselectivity coefficients, β
and β
, of AuEH2 were determined to be 99.2% and 98.9%, suggesting that it regiopreferentially attacks the C
in the oxirane rings of (R)- and (S)-4a. Then, the nearly perfect kinetic resolution of 20 mM rac-4a in pure water was carried out using 20 mg/mL wet cells of E. coli/Aueh2 at 25 °C for 50 min, retaining (S)-4a with over 99% ee
and 48.9% yield
, while producing (R)-o-nitrophenyl-1,2-ethanediol (4b) with 95.3% ee
and 49.8% yield
. To elucidate the molecular mechanism of AuEH2 with high enantiopreference for (R)-4a, its crystal structure was solved by X-ray diffraction and the molecular docking of AuEH2 with (R)- or (S)-4a was simulated.
Zhengyuan Zhou,
Vikesh Chhabria,
Antony D'Emanuele,
Robert T Forbes
PMID: 32791298
DOI:
10.1016/j.ijpharm.2020.119758
Abstract
A triblock ESE copolymer (E
S
E
, S = styrene oxide and E = ethylene oxide) was synthesised by sequential oxyanionic copolymerisation of styrene oxide followed by ethylene oxide. Light scattering studies demonstrated a shape transition from spherical micelles to worm-like micelles above a critical temperature of approximately 18 °C. Taylor dispersion analysis (TDA) also indicated a size growth when the temperature increased from 25 to 40 °C due to the formation of worm-like micelles. The hydrodynamic radii and diffusion coefficients obtained by these two techniques were in good agreement. The solubility of a hydrophobic drug, terfenadine, in dilute micellar solutions of the copolymer was increased at least 20-fold under the conditions. The transition to worm-like micelles at raised temperatures led to enhanced solubilisation capacities due to a larger hydrophobic core volume. The behaviour of the novel ESE copolymer shows the utility of TDA to follow conformational changes using nanolitre quantities and explore critical quality attributes for this type of drug delivery system.
Zheng Wen,
Die Hu,
Bo-Chun Hu,
Dong Zhang,
Jian-Feng Huang,
Min-Chen Wu
PMID: 33812566
DOI:
10.1016/j.enzmictec.2021.109778
Abstract
Microtuning the substrate-binding pocket (SBP) of EHs has emerged as an effective approach to manipulate their enantio- or regio-selectivities and activities towards target substrates. Here, the enantioselectivity (enantiomeric ratio, E) of AuEH2 towards a racemic (rac-) ortho-trifluoromethyl styrene oxide (o-TFMSO) was improved via microtuning its SBP. Based on the analysis on the crystal structure of AuEH2, its specific residues I192, Y216, R322 and L344 lining the SBP in close to the catalytic triad were identified for site-saturation mutagenesis. After screening, five single-site mutants were selected with E values elevated from 8 to 12-25 towards rac-o-TFMSO. To further improve E, four double-site mutants were constructed by combinatorial mutagenesis of AuEH2
separately with AuEH2
, AuEH2
, AuEH2
and AuEH2
. Among all the mutants, AuEH2
possessed the largest E of 83 with activity of 67 U/g wet cell. The kinetic resolution of 200 mM rac-o-TFMSO was conducted at 0 °C for 5.5 h using 80 mg/mL wet cells of E. coli/Aueh2
, a transformant expressing AuEH2
, retaining (S)-o-TFMSO with 98.4 % ee
and 49.3 % yield
. Furthermore, the molecular docking simulation analysis indicated that AuEH2
more enantiopreferentially attacks the terminal carbon (C
) in the oxirane ring of (R)-o-TFMSO than AuEH2.
Noriyuki Doukyu,
Shinichiro Iida
PMID: 32310021
DOI:
10.1080/09168451.2020.1755219
Abstract
The AcrAB-TolC efflux pump is involved in the organic solvent tolerance of
. Most
strains are highly sensitive to organic solvents such as
-hexane and cyclohexane. Here, a recombinant
transformed with an expression plasmid containing
and
became tolerant to
-hexane and cyclohexane. The levels of AcrA, AcrB, and TolC in the recombinant increased by 3- to 5-fold compared to those in the control strain without the plasmid for
or
. To investigate the usability of the recombinant as a biocatalyst in an aqueous-organic solvent two-phase system, we further introduced
xylene monooxygenase genes from
mt-2 into the recombinant and examined the production of styrene oxide from styrene. The resulting recombinant produced 1.8 mg and 1.0 mg styrene oxide mL
of medium in a medium overlaid with a 25% volume of
-hexane and cyclohexane containing 10% (wt vol
) styrene, respectively.
Anna C Lienkamp,
Thomas Heine,
Dirk Tischler
PMID: 32386605
DOI:
10.1016/bs.aambs.2019.12.003
Abstract
Glutathione (γ-l-glutamyl-l-cysteinylglycine, GSH) is a powerful cellular redox agent. In nature only the l,l-form is common among the tree of life. It serves as antioxidant or redox buffer system, protein regeneration and activation by interaction with thiol groups, unspecific reagent for conjugation during detoxification, marker for amino acid or peptide transport even through membranes, activation or solubilization of compounds during degradative pathways or just as redox shuttle. However, the role of GSH production and utilization in bacteria is more complex and especially little is known for the Actinobacteria. Some recent reports on GSH use in degradative pathways came across and this is described herein. GSH is used by transferases to activate and solubilize epoxides. It allows funneling epoxides as isoprene oxide or styrene oxide into central metabolism. Thus, the distribution of GSH synthesis, recycling and application among bacteria and especially Actinobacteria are highlighted including the pathways and contributing enzymes.
Xiaorong Yang,
Yin Zhu,
Zhixiang Xie,
Ying Li,
Yuan Zhang
PMID: 32037834
DOI:
10.1021/acs.orglett.0c00234
Abstract
A photoredox catalyst free, visible-light-induced aerobic oxidative [2 + 3] cycloaddition reaction between glycine derivatives and styrene oxides has been disclosed that provides an efficient approach for the rapid synthesis of 1,3-oxazolidines under mild conditions. This photoinduced process is enabled by the formation of an electron donor-acceptor complex between glycine derivatives and benzyl iodides.
Jon Williamson
PMID: 31290239
DOI:
10.1111/jep.13226
Abstract
This paper analyses the methods of the International Agency for Research on Cancer (IARC) for evaluating the carcinogenicity of various agents. I identify two fundamental evidential principles that underpin these methods, which I call Evidential Proximity and Independence. I then show, by considering the 2018 evaluation of the carcinogenicity of styrene and styrene-7,8-oxide, that these principles have been implemented in a way that can lead to inconsistency. I suggest a way to resolve this problem: admit a general exception to Independence and treat the implementation of Evidential Proximity more flexibly where this exception applies. I show that this suggestion is compatible with the general principles laid down in the 2019 version of IARC's methods guide, its Preamble to the Monographs.
Can Cui,
Chao Guo,
Hui Lin,
Zhao-Yun Ding,
Yan Liu,
Zhong-Liu Wu
PMID: 31731956
DOI:
10.1016/j.enzmictec.2019.109391
Abstract
Styrene monooxygenases (SMOs) are two-component enzymes known to catalyze the epoxidation of styrene to (S)-styrene oxide. In this work, we identified a new oxygenase component, named StStyA, from the genome of Streptomyces sp. NRRL S-31. StStyA displayed complementary stereoselectivity to all of the known SMOs when coupled with a known reductase component (PsStyB), which made it the first natural SMO that produces (R)-styrene oxide. Accordingly, a plasmid co-expressing StStyA and PsStyB was constructed, which led to an artificial two-component SMO, named StStyA/B. When applied in the bio-epoxidation of nine aromatic alkenes, the enzyme showed activity toward five alkenes, and consistently displayed (R)-selectivity. Excellent stereoselectivity was achieved for all five substrates with enantiomeric excesses ranging from 91% to >99%ee.
Fei Wang,
Xiang-Guang Meng,
Yan-Yan Wu,
Hong Huang,
Jing Lv,
Wen-Wang Yu
PMID: 32455583
DOI:
10.3390/molecules25102389
Abstract
A series of bimetel organic framework Mn
Cu
-MOF were prepared. The MOFs was characterized and analyzed by powder X-ray diffraction (PXRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). The catalytic activity of the developed catalyst was tested on various olefins by H
O
as oxidant. The MOFs catalyst exhibits excellent catalytic activity for the epoxidations of various aromatic and cyclic olefins. Particularly, Mn
Cu
-MOF can achieve 90.2% conversion of styrene with 94.3% selectivity of styrene oxide at 0 °C after reaction 6 h. The MOF exhibited the catalytic activity of inverse temperature effect on epoxidation of styrene. The introduction of copper component can stabilize H
O
and inhibit its decomposition to a certain extent. The catalyst can be reused at least five cycles without significant loss in activity towards epoxidation.